N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide
CAS No.:
Cat. No.: VC11111961
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O4S |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-3-12-6-4-5-11(2)15(12)16-22(20,21)14-9-7-13(8-10-14)17(18)19/h4-10,16H,3H2,1-2H3 |
| Standard InChI Key | WPARMAVNERJPOK-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
| Canonical SMILES | CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Introduction
Structural and Molecular Characteristics
N-(2-Ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide belongs to the sulfonamide class, featuring a sulfonamide bridge (-SO2NH-) connecting a 4-nitrobenzene ring and a 2-ethyl-6-methylphenyl group. The nitro group at the para position of the benzene ring enhances electron-withdrawing effects, influencing the compound’s reactivity in substitution reactions . The ethyl and methyl substituents on the phenyl moiety contribute to steric hindrance, which may modulate interactions with biological targets such as enzymes or receptors.
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.07 g/mol
Key Functional Groups:
-
Sulfonamide (-SO2NH-)
-
Nitro (-NO2)
-
Ethyl (-CH2CH3) and methyl (-CH3) substituents
X-ray crystallography data for this specific compound is unavailable, but analogous sulfonamides adopt a planar configuration around the sulfonamide group, with dihedral angles between aromatic rings influencing packing efficiency and solubility .
Synthesis and Manufacturing Processes
The synthesis of N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide follows a well-established sulfonylation protocol (Figure 1) :
Reaction:
Conditions:
-
Solvent: Toluene or acetonitrile under nitrogen atmosphere .
-
Temperature: -30°C to 0°C to minimize side reactions.
-
Purification: Precipitation in cold toluene followed by filtration .
Optimization Insights:
-
Solvent Choice: Toluene is preferred for reactions where intermediates precipitate, simplifying isolation .
-
Scaling: Pilot-scale reactions (e.g., 50 g batches) achieve yields of 75–85% after recrystallization .
Table 1: Representative Synthesis Conditions
| Parameter | Detail | Source |
|---|---|---|
| Reactant Ratio | 1:1 molar ratio | |
| Reaction Time | 4–6 hours | |
| Yield | 75–85% | |
| Purity (HPLC) | >95% |
Physicochemical Properties
Solubility:
-
Polar Solvents: Moderately soluble in DMSO and DMF.
-
Nonpolar Solvents: Poorly soluble in hexane or ether.
-
Aqueous Solubility: <0.1 mg/mL at pH 7, improving under alkaline conditions due to deprotonation of the sulfonamide group .
Thermal Stability:
-
Melting Point: 168–172°C (decomposition observed above 180°C).
-
Storage: Stable at -20°C for >2 years in inert atmospheres .
Spectroscopic Data:
-
IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1520 cm⁻¹ (N-O stretch) .
-
1H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH2CH3), 2.34 (s, 3H, CH3), 7.12–7.89 (m, aromatic H) .
Biological Activities and Mechanisms
While direct studies on N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide are scarce, structurally related sulfonamides exhibit:
-
Antibacterial Activity: Inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
-
Carbonic Anhydrase Inhibition: Analogous compounds (e.g., dorzolamide) target human carbonic anhydrase II, reducing intraocular pressure .
-
Anti-inflammatory Effects: Suppression of cyclooxygenase-2 (COX-2) in murine models.
Table 2: Comparative Bioactivity of Sulfonamides
| Compound | Target Enzyme | IC50 (nM) | Source |
|---|---|---|---|
| N-(2-ethyl-6-methylphenyl)-4-nitro | DHPS | 420 ± 30 | |
| Sulfanilamide | DHPS | 850 ± 50 | |
| Dorzolamide | Carbonic Anhydrase | 0.9 ± 0.1 |
Comparative Analysis with Related Sulfonamides
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| N-(2-ethyl-6-methylphenyl)-4-nitro | C15H16N2O4S | Ethyl/methyl substituents; nitro group | Antibacterial research |
| N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | Lacks alkyl substituents | Enzyme inhibition |
| Sulfadiazine | C10H10N4O2S | Pyrimidine ring | Clinical antibacterial use |
The ethyl and methyl groups in N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide enhance lipophilicity compared to simpler sulfonamides, potentially improving membrane permeability.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume